molecular formula C11H10F2N2 B15278063 (7-(Difluoromethyl)isoquinolin-1-yl)methanamine

(7-(Difluoromethyl)isoquinolin-1-yl)methanamine

Cat. No.: B15278063
M. Wt: 208.21 g/mol
InChI Key: JGBKHWFRBRHYBR-UHFFFAOYSA-N
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Description

(7-(Difluoromethyl)isoquinolin-1-yl)methanamine is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. The presence of the difluoromethyl group in its structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Difluoromethyl)isoquinolin-1-yl)methanamine can be achieved through various synthetic routes. One common method involves the introduction of the difluoromethyl group onto the isoquinoline ring. This can be done using difluoromethylation reagents under specific reaction conditions. For example, the difluoromethylation of C(sp^2)-H bonds has been accomplished through Minisci-type radical chemistry, which is best applied to heteroaromatics .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using metal-based catalysts to transfer the difluoromethyl group to the desired position on the isoquinoline ring. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(7-(Difluoromethyl)isoquinolin-1-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethylated isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .

Scientific Research Applications

(7-(Difluoromethyl)isoquinolin-1-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7-(Difluoromethyl)isoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, fluorinated isoquinolines have been shown to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (7-(Difluoromethyl)isoquinolin-1-yl)methanamine include other fluorinated isoquinolines and difluoromethylated heterocycles. Examples include:

    (7-(Trifluoromethyl)isoquinolin-1-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (7-(Fluoromethyl)isoquinolin-1-yl)methanamine: Contains a fluoromethyl group instead of a difluoromethyl group.

Uniqueness

The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and materials with unique characteristics .

Properties

Molecular Formula

C11H10F2N2

Molecular Weight

208.21 g/mol

IUPAC Name

[7-(difluoromethyl)isoquinolin-1-yl]methanamine

InChI

InChI=1S/C11H10F2N2/c12-11(13)8-2-1-7-3-4-15-10(6-14)9(7)5-8/h1-5,11H,6,14H2

InChI Key

JGBKHWFRBRHYBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2CN)C(F)F

Origin of Product

United States

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